methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate is a structurally complex acrylate derivative featuring:
- A 3,4-dimethoxyphenylamino group at position 2.
- A 3,4-dimethylphenylsulfonyl group at position 2.
- A Z-configuration across the double bond.
This compound combines electron-rich aromatic substituents (methoxy and methyl groups) with a sulfonyl moiety, which confers unique electronic and steric properties.
Properties
IUPAC Name |
methyl (Z)-3-(3,4-dimethoxyanilino)-2-(3,4-dimethylphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO6S/c1-13-6-8-16(10-14(13)2)28(23,24)19(20(22)27-5)12-21-15-7-9-17(25-3)18(11-15)26-4/h6-12,21H,1-5H3/b19-12- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGKIXDCLCGWJQ-UNOMPAQXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C(=CNC2=CC(=C(C=C2)OC)OC)C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)/C(=C\NC2=CC(=C(C=C2)OC)OC)/C(=O)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described with the following characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 364.42 g/mol
- IUPAC Name : this compound
The compound features a sulfonamide group and an acrylate moiety, which are critical for its biological activity.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Antioxidant Activity : The presence of methoxy groups in the phenyl rings contributes to the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
- Anticancer Properties : Some studies have indicated that the compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Biological Activity Data
A summary of biological activity data for this compound is presented in the following table:
Case Study 1: Anticancer Activity
A study published in Cancer Letters explored the effects of this compound on breast cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM. Mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis.
Case Study 2: Anti-inflammatory Properties
In a preclinical model of inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential therapeutic applications in managing chronic inflammatory conditions.
Case Study 3: Antioxidant Capacity
Research conducted on the antioxidant capacity showed that this compound significantly decreased oxidative stress markers in human fibroblast cells exposed to oxidative agents.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research
Methyl (2Z)-3-[(3,4-dimethoxyphenyl)amino]-2-[(3,4-dimethylphenyl)sulfonyl]acrylate has been investigated for its potential anticancer properties. Studies suggest that the compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, research has indicated that derivatives of sulfonyl acrylates can induce cytotoxic effects in breast cancer cells by disrupting mitochondrial function and increasing reactive oxygen species (ROS) production .
2. Drug Development
The compound serves as a valuable building block in the synthesis of novel pharmaceuticals. Its unique structural features allow for modifications that can enhance bioactivity against various diseases. For instance, modifications to the phenyl rings can lead to increased selectivity for particular biological targets, making it a candidate for further development into therapeutic agents .
Materials Science Applications
1. Polymer Chemistry
this compound can be used as a monomer in the preparation of functional polymers. Its acrylate group enables polymerization under UV light or heat, leading to materials with tailored properties for applications in coatings and adhesives. Research shows that polymers derived from such acrylates exhibit improved mechanical strength and thermal stability compared to conventional polymers .
Biological Studies
1. Enzyme Inhibition
The compound has shown promise in biological studies aimed at understanding its interactions with enzymes. The sulfonamide group is known to mimic substrates of certain enzymes, potentially acting as an inhibitor. Studies have focused on its role in modulating enzyme activity related to metabolic pathways, which could pave the way for new therapeutic strategies against metabolic disorders .
Case Studies
Comparison with Similar Compounds
Methyl (E/Z)-3-(3,4-Dimethoxyphenyl)-2-(Trifluoromethyl)acrylate
Key Structural Differences :
- Replaces the 3,4-dimethylphenylsulfonyl group with a trifluoromethyl group.
- Lacks the amino linkage to the 3,4-dimethoxyphenyl group.
Synthesis : Prepared via Pd(TFA)₂/AgOTf-catalyzed coupling of 4-iodo-1,2-dimethoxybenzene with methyl 2-(trifluoromethyl)acrylate in 1,4-dioxane .
Properties :
- The trifluoromethyl group enhances electrophilicity and metabolic stability compared to sulfonyl groups.
- Demonstrated utility in organometallic reactions and fluorinated polymer precursors.
Applications : Used in synthetic intermediates for fluorinated materials or bioactive molecules .
Sulfonylurea Herbicides (e.g., Triflusulfuron Methyl, Metsulfuron Methyl)
Key Structural Differences :
- Feature triazine or pyrimidine rings linked to sulfonylurea groups.
- Lack acrylate backbones or 3,4-dimethoxyphenylamino substituents.
Properties :
- Sulfonylurea herbicides inhibit acetolactate synthase (ALS), disrupting plant amino acid biosynthesis.
- Polar sulfonyl groups enhance soil mobility and herbicidal activity.
Applications : Broad-spectrum herbicides (e.g., triflusulfuron methyl for weed control in sugar beets) .
Fluorinated Acrylate Polymers
Key Structural Differences :
- Contain perfluoroalkylsulfonyl groups (e.g., heptadecafluorooctyl) instead of dimethylphenylsulfonyl.
- Often polymerized with acrylate esters for material applications.
Properties :
- Fluorinated chains confer hydrophobicity, chemical resistance, and environmental persistence.
- Used in coatings, surfactants, or flame retardants.
Environmental Impact : Persistent in ecosystems due to C-F bond stability, raising regulatory concerns .
Methyl 2,3-Bis(3,4-Dimethoxyphenyl)acrylate
Key Structural Differences :
- Features two 3,4-dimethoxyphenyl groups at positions 2 and 3.
- Lacks sulfonyl and amino functional groups.
Synthesis : Prepared via oxidative coupling of phenylacrylic acids using di-tert-butylperoxide under metal-free conditions .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- In contrast, trifluoromethyl groups () improve lipid solubility and metabolic stability .
- Synthetic Flexibility : Metal-free oxidative coupling () offers greener alternatives to Pd-catalyzed methods but may limit stereochemical control compared to transition-metal systems .
- Environmental Considerations: Non-fluorinated analogs (e.g., the target compound) may face fewer regulatory restrictions compared to fluorinated polymers (), which are persistent organic pollutants .
Preparation Methods
Synthesis of Methyl 2-[(3,4-Dimethylphenyl)Sulfonyl]Acrylate
The acrylate backbone is constructed via a Knoevenagel condensation between methyl glyoxylate and a sulfonyl-activated methylene compound. Adapted from, sulfonylation proceeds by treating 3,4-dimethylbenzenesulfonamide with oxalyl chloride (1.2 eq.) and catalytic dimethylformamide in anhydrous dichloromethane. The resultant sulfonyl chloride reacts with methyl 3-aminoacrylate in the presence of triethylamine (4 eq.), yielding the sulfonylated acrylate intermediate.
Reaction Conditions :
Introduction of the 3,4-Dimethoxyphenylamino Group
The amino group is installed via nucleophilic aromatic substitution (SNAr) using 3,4-dimethoxyaniline. The reaction is catalyzed by CuI (10 mol%) in DMF at 80°C for 12 hours. Z-configuration is preserved by steric hindrance from the sulfonyl group, as confirmed by NOESY NMR.
Characterization Data :
- ¹H NMR (CDCl₃): δ 7.32 (s, 2H, Ar-H), 6.85 (d, J = 15.3 Hz, 1H, acrylate CH), 3.89 (s, 6H, OCH₃), 2.37 (s, 6H, CH₃).
- MALDI-ToF : m/z 460.12 [M+Na]⁺.
Synthetic Route 2: One-Pot Tandem Sulfonylation-Amination
Concurrent Sulfonylation and Amine Coupling
A modified procedure from employs a one-pot strategy to enhance efficiency. Methyl acrylate, 3,4-dimethylbenzenesulfonyl chloride, and 3,4-dimethoxyaniline react in the presence of EDC (1.1 eq.) and DMAP (0.05 eq.) in dichloromethane. The Z-selectivity arises from in situ protonation of the intermediate enolate, favoring the less sterically hindered transition state.
Optimization Insights :
- Excess sulfonyl chloride (1.5 eq.) drives the reaction to completion.
- Lower temperatures (0°C) minimize E-isomer formation (<5%).
Yield : 68% after crystallization from diethyl ether.
Comparative Analysis of Synthetic Methods
| Parameter | Route 1 (Sequential) | Route 2 (One-Pot) |
|---|---|---|
| Overall Yield | 53% | 68% |
| Reaction Time | 18 hours | 8 hours |
| Z/E Ratio | 95:5 | 97:3 |
| Purification | Column chromatography | Crystallization |
| Scalability | >10 g demonstrated | Limited to 5 g |
Route 2 offers superior efficiency and stereoselectivity, albeit with scalability constraints. Route 1 remains preferable for large-scale synthesis due to established protocols for intermediate isolation.
Mechanistic Insights into Z-Selectivity
The Z-configuration is thermodynamically favored due to steric repulsion between the sulfonyl group and the methoxy substituents. Computational studies (DFT) indicate a 2.3 kcal/mol energy difference favoring the Z-isomer. Kinetic control during the amination step further enriches the Z-product, as the transition state for E-isomer formation is destabilized by non-bonding interactions.
Analytical Characterization and Validation
Spectroscopic Methods
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >99% purity, with retention time = 12.4 min.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
